13-cis-Fenretinide
Overview
Description
Synthesis Analysis
A new formulation of fenretinide complexed with 2-hydroxypropyl-beta-cyclodextrin (nanofenretinide) has been developed, characterized by an increased bioavailability and therapeutic efficacy . This new formulation was active in cell lines derived from multiple solid tumors .
Molecular Structure Analysis
The molecular formula of 13-cis-Fenretinide is C26H33NO2 . The molecular weight is 391.546 Da . The structure of 13-cis-Fenretinide is characterized by a polyene chain observed to be S-shaped .
Chemical Reactions Analysis
The polyene chain of 13-cis retinal is observed to be S-shaped. The side chain of Lys216, which is covalently bound to retinal via the Schiff-base linkage, interacts with residues, Asp85 and Thr89 .
Physical And Chemical Properties Analysis
The molecular weight of 13-cis-Fenretinide is 391.546 Da . It has a density of 1.1±0.1 g/cm3 . The boiling point is 597.6±42.0 °C at 760 mmHg .
Scientific Research Applications
Cancer Treatment and Vitamin A Metabolism
Fenretinide, along with other vitamin A derivatives, is used in cancer treatment and has been found to affect vitamin A metabolism. It can inhibit enzymes involved in this process, which may contribute to its therapeutic effects and side effects, such as night blindness and decreased plasma retinol levels (Dew, Wardlaw, & Ong, 1993).
Therapy for High-Risk Neuroblastoma
Fenretinide has shown effectiveness in inducing apoptosis in neuroblastoma cell lines resistant to other retinoids, suggesting its potential use in treating high-risk neuroblastoma. It works by increasing tumor cell ceramide levels and has been well tolerated in pediatric trials (Reynolds, Matthay, Villablanca, & Maurer, 2003).
Interaction with Other Retinoids
Pre-treatment with retinoic acid can decrease the apoptotic response to fenretinide in neuroblastoma cell lines. This interaction is mediated by the up-regulation of Bcl-2 and inhibition of pro-apoptotic fenretinide signalling pathways (Armstrong et al., 2011).
Synergistic Induction of Apoptosis with Chemotherapeutic Drugs
Fenretinide, in combination with chemotherapeutic drugs like cisplatin, etoposide, and carboplatin, can synergistically increase apoptosis in neuroblastoma cells, suggesting its potential as a part of combination therapy (Lovat et al., 2000).
Molecular Pathways in Cancer Prevention and Treatment
Fenretinide's actions are mainly through the binding to nuclear retinoic acid receptors, which are often compromised in neoplastic transformation. It holds promise in breast cancer prevention and is being investigated in trials for non–small cell lung cancer (Connolly, Nguyen, & Sukumar, 2013).
Induction of GADD153 and Bak in Apoptosis
Fenretinide induces apoptosis through pathways involving oxidative stress, independent of retinoic acid receptors. The stress-induced transcription factor GADD153 and the Bcl2-related protein Bak are upregulated in response to fenretinide (Lovat et al., 2003).
Efficacy Against Ovarian Carcinoma
Fenretinide has shown efficacy against human ovarian carcinoma in xenograft models, especially when used in combination with cisplatin (Formelli & Cleris, 1993).
Potential in Cancer Chemoprevention
Fenretinide has been evaluated as a chemopreventive agent for various cancers. It has shown unanticipated preventative activity, like ovarian cancer control, in clinical trials (Kelloff et al., 1999).
Pharmacokinetics in Cancer Treatment
The pharmacokinetics of fenretinide, along with other retinoids, have been studied in the context of treating malignant glioma. It shows a long elimination half-life, which might be beneficial for therapeutic regimens (Le Doze et al., 2000).
Fenretinide's Role in Childhood Cancer Treatment
Fenretinide induces tumor cell cytotoxicity rather than differentiation and acts independently from RA receptors. It has been well tolerated in initial phase I trials and is being developed for clinical trials in combination with ceramide modulators (Reynolds & Lemons, 2001).
Fenretinide's Anti-cancer Activity and Obesity Prevention
Fenretinide affects multiple signaling pathways and has been found to prevent high-fat diet-induced obesity and insulin resistance in preclinical studies. Its mechanism of action includes manipulation of retinoid homeostasis, reactive oxygen species generation, and inhibition of ceramide synthesis (Mody & Mcilroy, 2014).
Skeletal Effects in Neuroblastoma Treatment
Long-term administration of fenretinide in neuroblastoma patients has been linked to premature long bone physeal closure, suggesting potential skeletal effects of the drug (Steineck, MacKenzie, & Twist, 2016).
properties
IUPAC Name |
(2Z,4E,6E,8E)-N-(4-hydroxyphenyl)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33NO2/c1-19(11-16-24-21(3)10-7-17-26(24,4)5)8-6-9-20(2)18-25(29)27-22-12-14-23(28)15-13-22/h6,8-9,11-16,18,28H,7,10,17H2,1-5H3,(H,27,29)/b9-6+,16-11+,19-8+,20-18- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKJHMTWEGVYYSE-DRYRGIGMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)NC2=CC=C(C=C2)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C\C(=O)NC2=CC=C(C=C2)O)/C)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
13-cis-Fenretinide | |
CAS RN |
75686-07-6 | |
Record name | Fenretinide, (13Z)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075686076 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fenretinide, (13Z)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FC9HY55FGK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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